molecular formula C15H10N2O2 B8757004 2-phenyl-1,6-naphthyridine-4-carboxylic Acid CAS No. 191338-99-5

2-phenyl-1,6-naphthyridine-4-carboxylic Acid

Cat. No.: B8757004
CAS No.: 191338-99-5
M. Wt: 250.25 g/mol
InChI Key: JUDSWVJOGLFYOX-UHFFFAOYSA-N
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Description

2-phenyl-1,6-naphthyridine-4-carboxylic Acid is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

191338-99-5

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

2-phenyl-1,6-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-8-14(10-4-2-1-3-5-10)17-13-6-7-16-9-12(11)13/h1-9H,(H,18,19)

InChI Key

JUDSWVJOGLFYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)C(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

[4-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-oxo-acetic acid ethyl ester (532 mg, 1.91 mmol) was taken up in ethanol (1.9 mL) and 4N KOH (1.9 mL, 4 equiv) was added. The solution was refluxed for 2-3 h at 100° C., acetophenone (0.446 mL, 2.0 equiv) was added neat, and the reaction was allowed to reflux overnight. Upon cooling to room temperature, the solution was diluted with 1N NaOH and extracted twice with ether. The product was precipitated from the aqueous layer by the addition of glacial AcOH (5-10 mL). The solids were collected by vacuum filtration, rinsed with cold water, and dried under high vacuum (white solid, 371 mg, 78%). 1H NMR (400 MHz, DMSO-d6) δ 10.00 (s, 1 H), 8.80 (d, J=5.6 Hz, 1 H), 8.56 (s, 1 H), 8.35-8.31 (m, 2 H), 8.03 (d, J=6.0 Hz, 1 H), 7.61-7.58 (m, 3 H). MS (LR-APCI) calcd. for C15H11N2O2 (M+H) 251.1; found 251.5.
Quantity
532 mg
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.446 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3.59 g of ethyl 4-trimethylacetamido-3-pyridylpyruvate, 2.89 g of potassium hydroxide in 10 mL of ethanol and 40 mL of water is heated at reflux for 2 hours. At this time 3.1 g of acetophenone is added and refluxing is continued for 6 hours. The ethanol is removed in vacuo, the resulting aqueous solution is washed with ether and the aqueous layer is acidified to pH5. The product is collected washed with water and dried to afford (2-phenylpyridino[4,3-b]pyridin-4-yl) carboxylic acid as a white solid.
Name
ethyl 4-trimethylacetamido-3-pyridylpyruvate
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

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